4-Bromo-2-hydroxybenzonitrile
Overview
Description
4-Bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrNO. It is also known by other names such as 5-Bromo-2-cyanophenol and 4-Bromosalicylonitrile . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrile group attached to a benzene ring. It appears as a white to light yellow crystalline powder and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
The mode of action of 4-Bromo-2-hydroxybenzonitrile involves a free radical reaction. In the initiating step, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical. This radical removes a hydrogen atom to form succinimide, and then reacts with N-bromosuccinimide to form the brominated compound .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including nucleophilic substitution and oxidation .
Pharmacokinetics
The molecular weight of 19802 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Brominated compounds can influence the function of various biological targets, potentially leading to changes at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool and dark place, below 15°C . This suggests that temperature and light exposure may affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It is known to interact with phenolase enzymes, which are involved in the oxidation of phenols to quinones. The hydroxyl group at the 2-position of this compound allows it to act as a substrate for these enzymes, leading to the formation of brominated quinones. Additionally, this compound can interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interactions with these enzymes can result in the formation of reactive intermediates that may further participate in biochemical pathways .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for the regulation of cellular functions. This compound has also been shown to impact gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates. Additionally, this compound can interact with DNA, leading to changes in gene expression by modulating the binding of transcription factors. These molecular interactions are crucial for understanding the compound’s effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular functions, including alterations in cell growth and viability. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxicity studies have shown that high doses of this compound can cause adverse effects, such as oxidative stress and cell death. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and effects on cellular functions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. For instance, the presence of a hydroxyl group at the 2-position may facilitate its targeting to the nucleus, where it can interact with DNA and transcription factors. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and effects on cellular functions .
Preparation Methods
4-Bromo-2-hydroxybenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 5-Bromo-2-fluorobenzonitrile with a hydroxylating agent . The reaction conditions typically include the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
4-Bromo-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, chloroform, and ether, as well as catalysts and heating to specific temperatures. Major products formed from these reactions include substituted benzonitriles, quinones, and amines .
Scientific Research Applications
4-Bromo-2-hydroxybenzonitrile has several scientific research applications:
Comparison with Similar Compounds
4-Bromo-2-hydroxybenzonitrile can be compared with similar compounds such as:
5-Bromo-2-cyanophenol: Similar in structure but with different substitution patterns on the benzene ring.
4-Bromo-2-hydroxybenzenecarbonitrile: Another compound with similar functional groups but different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHSHGVACWNGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514168 | |
Record name | 4-Bromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288067-35-6 | |
Record name | 4-Bromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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